

What are the chemical properties of Thiol-PEG3-phosphonic acid ethyl ester?

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Compound of Interest

Compound Name: *Thiol-PEG3-phosphonic acid ethyl ester*

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Technical Guide: Thiol-PEG3-Phosphonic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-phosphonic acid ethyl ester is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Core Chemical Properties

Thiol-PEG3-phosphonic acid ethyl ester, also known as Diethyl-(2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethyl)phosphonate, possesses a unique combination of functional groups that impart its versatile reactivity.[2] The terminal thiol group offers a reactive handle for conjugation to various biomolecules, while the diethyl phosphonate endows it with properties suitable for surface modification and interaction with specific biological targets.[3] The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.[3]

Table 1: General Properties of **Thiol-PEG3-phosphonic acid ethyl ester**[2][4][5]

Property	Value
CAS Number	1360716-43-3
Molecular Formula	C12H27O6PS
Molecular Weight	330.38 g/mol
Purity	Typically ≥95%
Appearance	Varies (consult supplier)

Table 2: Physicochemical Characteristics

Property	Value/Description
Solubility	Soluble in organic solvents such as DMSO and DMF. The PEG linker enhances aqueous solubility compared to non-PEGylated counterparts.
pKa (Thiol group)	Estimated to be in the range of 8-10, typical for aliphatic thiols.
Reactivity	The thiol group is reactive towards maleimides, haloacetamides, and other thiol-reactive moieties. The phosphonate ester can be used for surface modification of metal oxides.[6]

Reactivity and Applications

The dual functionality of **Thiol-PEG3-phosphonic acid ethyl ester** makes it a valuable tool in several applications:

- **Bioconjugation:** The thiol group allows for the covalent attachment of the linker to proteins, peptides, and other biomolecules containing thiol-reactive groups. This is a cornerstone of creating antibody-drug conjugates (ADCs) and other targeted therapies.[7]

- **PROTACs:** As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[\[1\]](#)
- **Surface Modification:** The phosphonate group has a strong affinity for metal oxide surfaces, enabling the functionalization of nanoparticles and other materials to improve their biocompatibility and targeting capabilities.[\[6\]](#)[\[8\]](#)

Experimental Protocols

Synthesis of Thiol-PEG3-phosphonic acid ethyl ester

While a specific, detailed synthesis protocol for this exact molecule is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of similar PEGylated phosphonates and thiols. A plausible multi-step synthesis would involve:

- **Preparation of a PEGylated phosphonate with a terminal leaving group:** This could involve the reaction of a triethylene glycol derivative with a phosphonate precursor, followed by activation of the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate).
- **Introduction of the thiol group:** The activated PEGylated phosphonate can then be reacted with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the terminal thiol group.

Purification of Thiol-PEG3-phosphonic acid ethyl ester

Purification of the final product is critical to remove unreacted starting materials and byproducts. Common purification techniques for related compounds include:

- **Column Chromatography:** Silica gel chromatography is a standard method for purifying organic molecules of this size and polarity. A gradient of solvents, such as ethyl acetate in hexanes, would likely be effective.
- **Distillation under Reduced Pressure:** For thermally stable compounds, distillation can be an effective purification method, especially for removing non-volatile impurities.

Characterization

The identity and purity of **Thiol-PEG3-phosphonic acid ethyl ester** would be confirmed using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR would show characteristic peaks for the ethyl groups of the phosphonate, the ethylene glycol repeats of the PEG linker, and the protons adjacent to the thiol group.
 - ^{13}C NMR would provide information on the carbon skeleton of the molecule.
 - ^{31}P NMR would show a single peak characteristic of the phosphonate group.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the P=O, C-O, and S-H functional groups.

Bioconjugation Protocol: Thiol-Maleimide Reaction

The reaction of the thiol group of the linker with a maleimide-functionalized biomolecule is a widely used bioconjugation strategy.[\[7\]](#)

Materials:

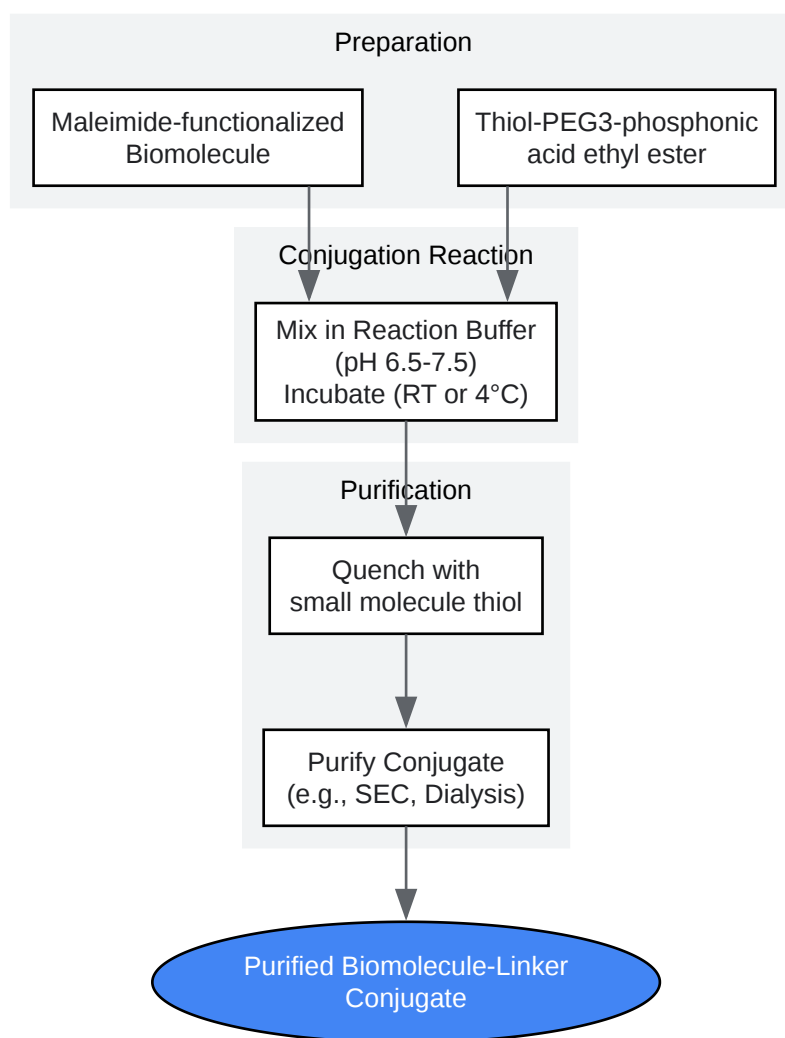
- **Thiol-PEG3-phosphonic acid ethyl ester**
- Maleimide-functionalized biomolecule (e.g., protein, peptide)
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds in the biomolecule.
- Quenching reagent: A small molecule thiol such as cysteine or β -mercaptoethanol.

Procedure:

- **Preparation of Biomolecule:** If necessary, treat the maleimide-functionalized biomolecule with a reducing agent like TCEP to ensure the availability of free thiols for reaction. Remove the excess reducing agent by dialysis or size-exclusion chromatography.
- **Reaction Setup:** Dissolve the maleimide-functionalized biomolecule in the reaction buffer. Add a molar excess of **Thiol-PEG3-phosphonic acid ethyl ester** to the solution. The optimal molar ratio should be determined empirically but a 10-20 fold excess of the linker is a common starting point.
- **Incubation:** Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
- **Quenching:** Quench any unreacted maleimide groups by adding a small molecule thiol.
- **Purification:** Purify the resulting conjugate using size-exclusion chromatography, dialysis, or other appropriate techniques to remove excess linker and quenching reagent.

Visualizing Experimental Workflows

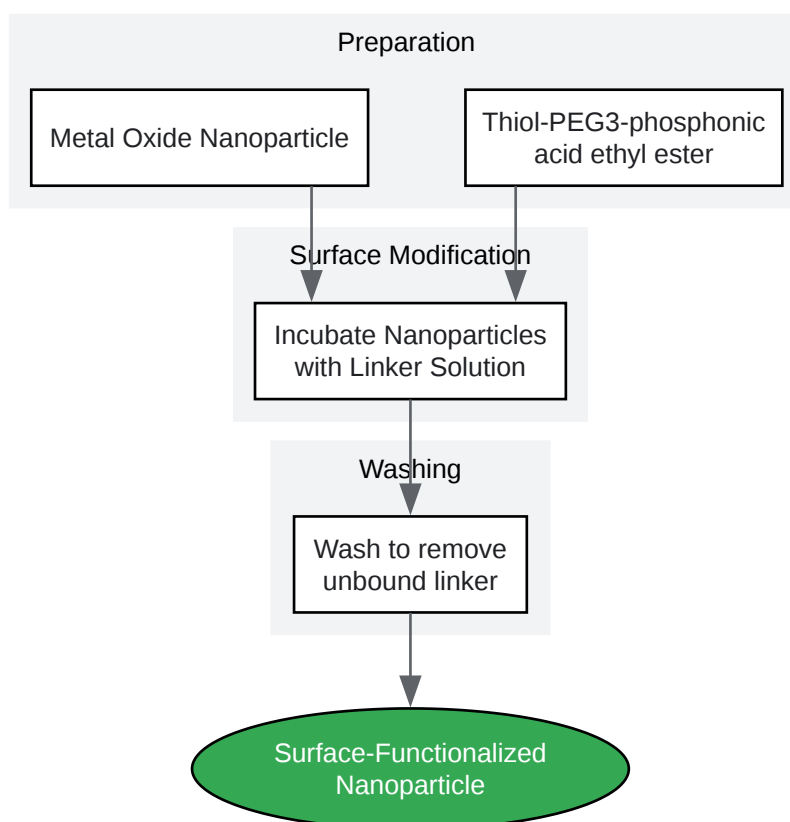
Bioconjugation Workflow



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Caption: Workflow for the bioconjugation of a maleimide-functionalized biomolecule with **Thiol-PEG3-phosphonic acid ethyl ester**.

Surface Modification Workflow



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Caption: General workflow for the surface modification of metal oxide nanoparticles using **Thiol-PEG3-phosphonic acid ethyl ester**.

Conclusion

Thiol-PEG3-phosphonic acid ethyl ester is a highly versatile molecule with significant potential in drug development and materials science. Its unique combination of a thiol group for bioconjugation and a phosphonate ester for surface modification, coupled with the benefits of a PEG spacer, makes it an invaluable tool for researchers. This guide provides a foundational understanding of its properties and applications, along with general experimental protocols to facilitate its use in the laboratory. For specific applications, further optimization of the described protocols is recommended.

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